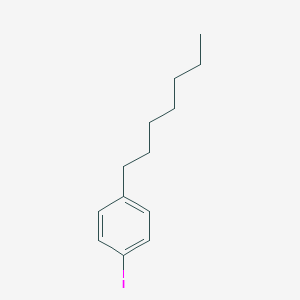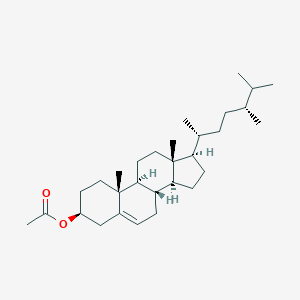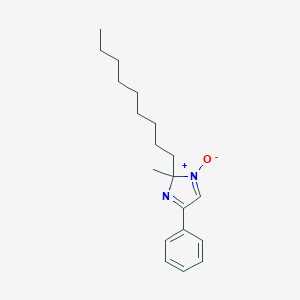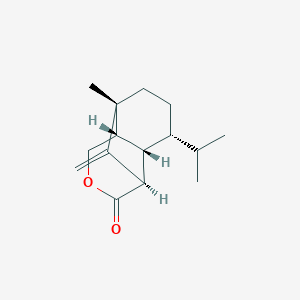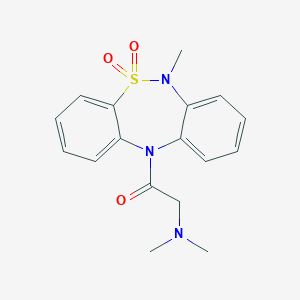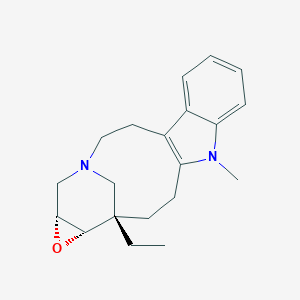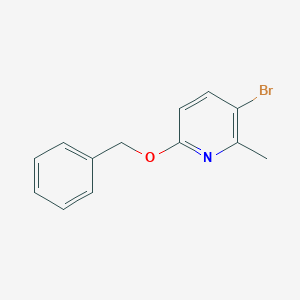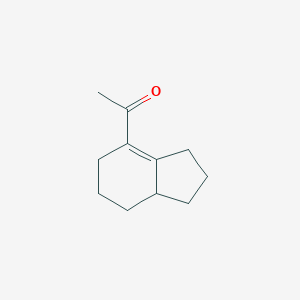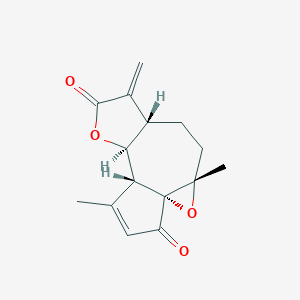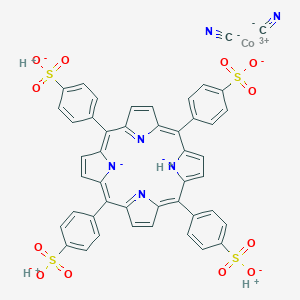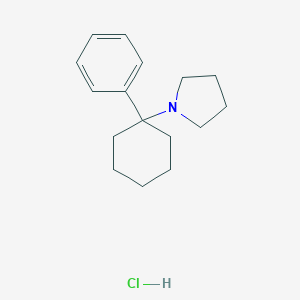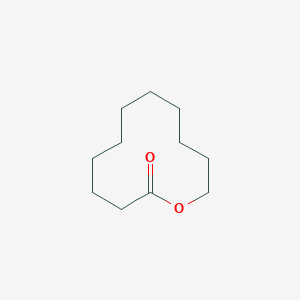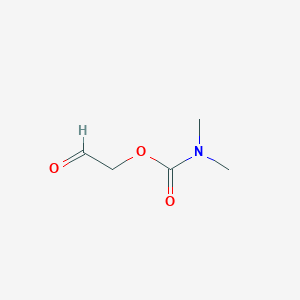
2-oxoethyl N,N-dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxoethyl N,N-dimethylcarbamate, also known as carbaryl, is a widely used pesticide that has been in use for over 50 years. This compound is a carbamate insecticide that belongs to the N-methyl carbamate family. Carbaryl is used to control a wide range of pests, including insects, mites, and ticks, in various crops, such as fruits, vegetables, and ornamental plants.
Mécanisme D'action
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for breaking down the neurotransmitter acetylcholine, which is essential for the normal functioning of the nervous system. Inhibition of AChE leads to the accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Effets Biochimiques Et Physiologiques
Carbaryl has been shown to have a wide range of biochemical and physiological effects on insects. These effects include inhibition of AChE, disruption of the nervous system, inhibition of energy production, and disruption of the insect's ability to reproduce. In addition, 2-oxoethyl N,N-dimethylcarbamate has been shown to have toxic effects on non-target organisms, such as birds, fish, and mammals.
Avantages Et Limitations Des Expériences En Laboratoire
Carbaryl has several advantages for use in lab experiments. It is relatively inexpensive, easy to use, and has a broad spectrum of activity against a wide range of insects. However, 2-oxoethyl N,N-dimethylcarbamate also has several limitations. It is highly toxic to non-target organisms, and its use can lead to the development of insect resistance. In addition, 2-oxoethyl N,N-dimethylcarbamate has a relatively short half-life, which means that it breaks down quickly in the environment and may require frequent reapplication.
Orientations Futures
There are several future directions for the use of 2-oxoethyl N,N-dimethylcarbamate in insect control. One potential application is in the control of mosquito-borne diseases, such as malaria and dengue fever. Carbaryl has been shown to be effective in controlling the mosquito vector that transmits these diseases. Another potential application is in the development of new insecticides that are less toxic to non-target organisms and have a longer half-life. Finally, there is a need for further research into the mechanisms of insect resistance to 2-oxoethyl N,N-dimethylcarbamate and the development of strategies to overcome this resistance.
Méthodes De Synthèse
The synthesis of 2-oxoethyl N,N-dimethylcarbamate involves the reaction between methyl isocyanate and 2-hydroxyethyl carbamate. The reaction takes place in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through distillation or recrystallization to obtain pure 2-oxoethyl N,N-dimethylcarbamate.
Applications De Recherche Scientifique
Carbaryl has been extensively studied for its insecticidal properties. It has been found to be highly effective in controlling a wide range of pests, including aphids, thrips, and mites. Carbaryl has also been used to control ticks that transmit Lyme disease. In addition, 2-oxoethyl N,N-dimethylcarbamate has been studied for its potential use in the control of mosquito-borne diseases, such as malaria and dengue fever.
Propriétés
Numéro CAS |
133731-62-1 |
|---|---|
Nom du produit |
2-oxoethyl N,N-dimethylcarbamate |
Formule moléculaire |
C5H9NO3 |
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
2-oxoethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C5H9NO3/c1-6(2)5(8)9-4-3-7/h3H,4H2,1-2H3 |
Clé InChI |
ZMTCBTUFPHUEAG-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OCC=O |
SMILES canonique |
CN(C)C(=O)OCC=O |
Synonymes |
Carbamic acid, dimethyl-, 2-oxoethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[(6S,8S,10R,13S,14S,16R,17R)-6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B161927.png)
